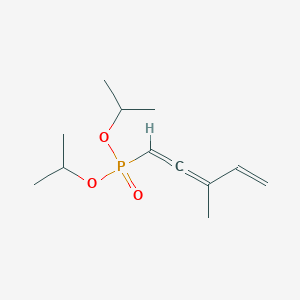![molecular formula C16H34O2Si2 B14457951 [[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane) CAS No. 73429-76-2](/img/structure/B14457951.png)
[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is a complex organic compound that features a unique structure combining cyclopentane rings and trimethylsilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) typically involves the reaction of cyclopentane derivatives with trimethylsilyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process may include steps such as purification and isolation of the final product to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the cyclopentane rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between organic molecules and biological systems. Its structure can serve as a model for understanding the behavior of similar compounds in biological environments.
Medicine
In medicine, [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) may have potential applications in drug development. Its unique properties could be harnessed to create new therapeutic agents with specific biological activities.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of [[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, which can lead to the formation of new products with distinct properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cyclic hydrocarbon with a five-membered ring.
Trimethylsilane: A silicon-containing compound with three methyl groups attached to a silicon atom.
Bicyclo[1.1.1]pentane: A highly strained bicyclic compound with a unique structure.
Uniqueness
[[1,1’-Bi(cyclopentane)]-1,1’-diylbis(oxy)]bis(trimethylsilane) is unique due to its combination of cyclopentane rings and trimethylsilane groups. This structure imparts specific chemical properties that are not found in simpler compounds like cyclopentane or trimethylsilane alone. The presence of both cyclopentane and trimethylsilane groups allows for a wide range of chemical reactions and applications, making this compound valuable in various fields of research and industry.
Propiedades
Número CAS |
73429-76-2 |
|---|---|
Fórmula molecular |
C16H34O2Si2 |
Peso molecular |
314.61 g/mol |
Nombre IUPAC |
trimethyl-[1-(1-trimethylsilyloxycyclopentyl)cyclopentyl]oxysilane |
InChI |
InChI=1S/C16H34O2Si2/c1-19(2,3)17-15(11-7-8-12-15)16(13-9-10-14-16)18-20(4,5)6/h7-14H2,1-6H3 |
Clave InChI |
WHOUCNGLWQGVKN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1(CCCC1)C2(CCCC2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


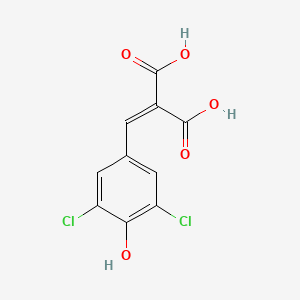
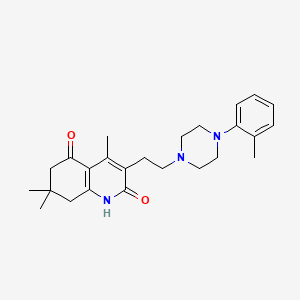
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)

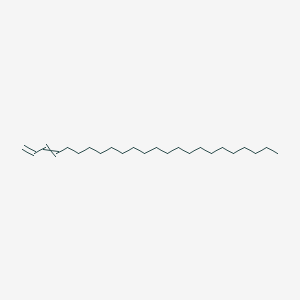
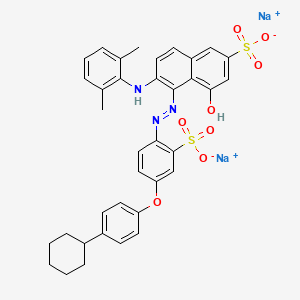

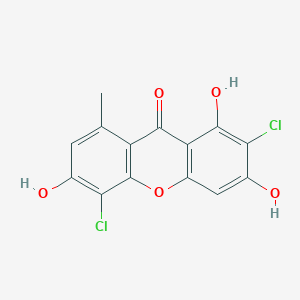
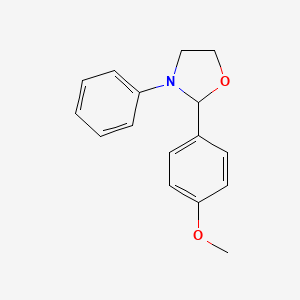

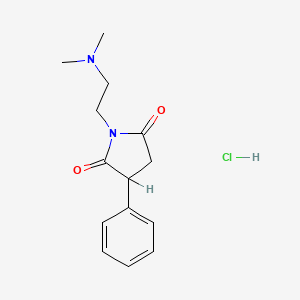
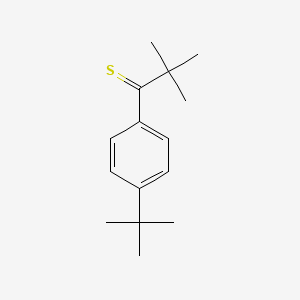
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
